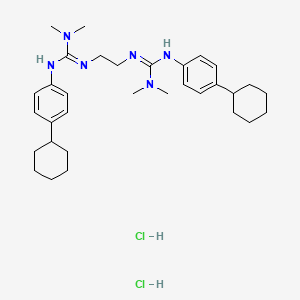
Guanidine, N,N'''-1,2-ethanediylbis(N''-(4-cyclohexylphenyl)-N',N'-dimethyl-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, N,N’‘’-1,2-ethanediylbis(N’‘-(4-cyclohexylphenyl)-N’,N’-dimethyl-, dihydrochloride is a complex organic compound that belongs to the guanidine family Guanidine derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N,N’‘’-1,2-ethanediylbis(N’‘-(4-cyclohexylphenyl)-N’,N’-dimethyl-, dihydrochloride typically involves the reaction of guanidine derivatives with appropriate organic halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized guanidine derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Guanidine hydrochloride
- N,N’-Dimethylguanidine
- Cyclohexylguanidine
Comparison
Compared to other guanidine derivatives, Guanidine, N,N’‘’-1,2-ethanediylbis(N’‘-(4-cyclohexylphenyl)-N’,N’-dimethyl-, dihydrochloride features a unique structure with cyclohexylphenyl groups, which may confer distinct properties and applications. Its specific molecular configuration could result in different reactivity and biological activity compared to simpler guanidine compounds.
Properties
CAS No. |
120570-68-5 |
|---|---|
Molecular Formula |
C32H50Cl2N6 |
Molecular Weight |
589.7 g/mol |
IUPAC Name |
2-[2-[[(4-cyclohexylanilino)-(dimethylamino)methylidene]amino]ethyl]-3-(4-cyclohexylphenyl)-1,1-dimethylguanidine;dihydrochloride |
InChI |
InChI=1S/C32H48N6.2ClH/c1-37(2)31(35-29-19-15-27(16-20-29)25-11-7-5-8-12-25)33-23-24-34-32(38(3)4)36-30-21-17-28(18-22-30)26-13-9-6-10-14-26;;/h15-22,25-26H,5-14,23-24H2,1-4H3,(H,33,35)(H,34,36);2*1H |
InChI Key |
IAFGBBKLRJGGQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=NCCN=C(NC1=CC=C(C=C1)C2CCCCC2)N(C)C)NC3=CC=C(C=C3)C4CCCCC4.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















